molecular formula C16H16F3NO3 B2414286 Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-11-7

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2414286
CAS No.: 2034207-11-7
M. Wt: 327.303
InChI Key: ZQQKWPNLPSNRBT-UHFFFAOYSA-N
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Description

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a trifluorobenzoyl group, which imparts distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, and an amine.

    Introduction of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via an acylation reaction using 2,3,4-trifluorobenzoyl chloride in the presence of a base, such as triethylamine.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2,3-difluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
  • Methyl 6-(2,4-difluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
  • Methyl 6-(2,3,4-trichlorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

Uniqueness

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to the presence of the trifluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-23-15(22)10-8-16(10)4-6-20(7-5-16)14(21)9-2-3-11(17)13(19)12(9)18/h2-3,10H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKWPNLPSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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